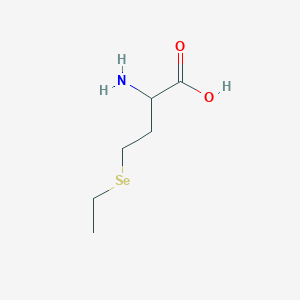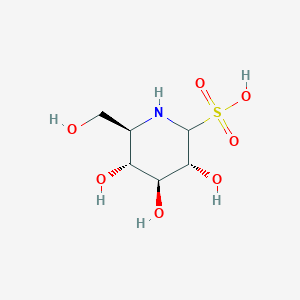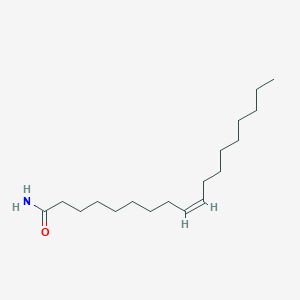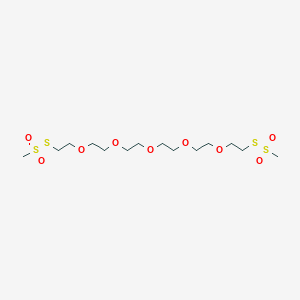
Butanoic acid, 2-amino-4-(ethylseleno)-
Overview
Description
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 2-amino-4-(ethylseleno)-” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 selenium atom. The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
Biomedical Applications
Selenium, in the form of selenium nanoparticles (SeNPs), has been found to have a wide range of biomedical applications due to their biocompatibility, bioavailability, and low toxicity . They are used in the treatment of fungal, bacterial, and parasitic infections, cancer, and diabetes . They can also act as chemopreventive agents, anti-inflammatory agents, and antioxidants .
Synthesis Methods
Various synthesis methods are employed for the preparation of selenium nanoparticles. These methods can be physical, chemical, and biological . However, the biologically synthesized SeNPs demonstrate greater compatibility with human organs and tissues .
Role in Human Health
Selenium plays a critical role in reproduction, DNA synthesis, thyroid hormone, metabolism, and protection from infections and oxidative damage . It is an essential trace element in the human body but the margin between its usefulness and toxicity is very slender .
Industrial and Commercial Applications
Due to its high photoconductivity and low melting point, selenium possesses great catalytic activity towards organic hydration and oxidation reactions . It has many industrial and commercial applications .
Plant Growth and Biofortification
Selenium application can modulate plant growth, selenium accumulation and speciation, protein, anthocyanins and concentrations of mineral elements in crops, particularly in wheat . The soil application of selenium could increase plant growth and grain yield in both common and purple-grained wheat cultivars .
Reduction of Heavy Metal Concentration
The foliar application of selenium was found to be more effective in reducing chromium (Cr), cadmium (Cd) and lead (Pd) concentration and the increase of organic selenium concentration, total protein content, total free amino acids and Fe, Zn, Ca and Mg in both common and purple-grained wheat cultivars .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-ethylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZQKUHKVLOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948644 | |
| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2-amino-4-(ethylseleno)- | |
CAS RN |
2578-27-0, 6810-64-6 | |
| Record name | Selenoethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?
A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)









